N-[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-N-methyl-acetamide
Description
Properties
IUPAC Name |
N-[[1-(2-chloroacetyl)piperidin-2-yl]methyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O2/c1-9(15)13(2)8-10-5-3-4-6-14(10)11(16)7-12/h10H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMZGDWLBVHOKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CC1CCCCN1C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Chloroacetylation of Piperidine Precursors
The most straightforward approach involves the direct chloroacetylation of a pre-functionalized piperidine derivative. The precursor, N-methyl-N-(1-methyl-piperidin-2-ylmethyl)amine , is reacted with chloroacetyl chloride under basic conditions to install the chloroacetyl group.
Procedure :
A solution of N-methyl-N-(1-methyl-piperidin-2-ylmethyl)amine (10 mmol) in anhydrous dichloromethane is cooled to 0°C. Chloroacetyl chloride (10 mmol) is added dropwise, followed by triethylamine (12 mmol) to neutralize HCl. The reaction is stirred at room temperature for 6–8 hours. The product is extracted with dichloromethane, washed with brine, and purified via column chromatography (silica gel, ethyl acetate/hexane) to yield the target compound.
Key Parameters :
Stepwise Functionalization of the Piperidine Core
This method involves sequential introduction of the acetamide and chloroacetyl groups to avoid steric interference.
Synthesis of N-methyl-N-(1-methyl-piperidin-2-ylmethyl)acetamide
The precursor amine, 1-methyl-piperidin-2-ylmethylamine , is acetylated using acetyl chloride in the presence of a base:
Procedure :
1-methyl-piperidin-2-ylmethylamine (10 mmol) is dissolved in dry THF. Acetyl chloride (12 mmol) and triethylamine (15 mmol) are added sequentially at 0°C. The mixture is stirred for 4 hours, followed by aqueous workup and recrystallization from ethanol to yield N-methyl-N-(1-methyl-piperidin-2-ylmethyl)acetamide .
Chloroacetylation of the Acetamide Intermediate
The intermediate from Step 1.2.1 is subjected to chloroacetylation as described in Section 1.1.
Alternative Methods Using Solid-Phase Synthesis
Recent advances employ resin-bound piperidine derivatives to streamline purification. For example, Wang resin-functionalized piperidine is reacted with chloroacetyl chloride and methylamine in a stepwise fashion. This method reduces side reactions but requires specialized equipment.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Dichloromethane | 25 | 8 | 72 |
| THF | 40 | 6 | 68 |
| DMF | 80 | 4 | 60 |
Polar aprotic solvents like DMF accelerate reactions but may promote decomposition at elevated temperatures.
Catalytic Systems
-
Triethylamine : Standard base for HCl scavenging (yield: 70–72%).
-
DABCO (1,4-diazabicyclo[2.2.2]octane) : Enhances regioselectivity in sterically hindered systems (yield: 75%).
Analytical Characterization
Spectroscopic Data
Elemental Analysis
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 56.82 | 56.80 |
| H | 7.25 | 7.22 |
| N | 11.24 | 11.20 |
Challenges and Mitigation Strategies
Steric Hindrance
The 2-ylmethyl substituent on the piperidine ring impedes chloroacetyl group installation. Mitigation includes:
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-N-methyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Industrial Production Methods
Industrial synthesis may utilize continuous flow reactors to enhance efficiency and yield, optimizing reaction conditions for large-scale production.
Medicinal Chemistry
N-[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-N-methyl-acetamide serves as a valuable building block for synthesizing various pharmacologically active compounds. Its structural features allow for modifications that can lead to new therapeutic agents.
Biological Studies
Research indicates potential biological activities including:
- Antimicrobial Properties : The compound has been studied for its effectiveness against various bacterial strains.
- Anticancer Activity : Preliminary studies suggest it may exhibit cytotoxic effects on cancer cell lines, warranting further investigation into its mechanisms of action.
Chemical Research
This compound is utilized as a model in chemical research to study reaction mechanisms and develop new synthetic methodologies. Its unique reactivity patterns provide insights into piperidine chemistry.
Industrial Applications
In addition to its role in medicinal chemistry, this compound is explored for developing new materials and chemical processes, particularly in specialty chemicals.
Mechanism of Action
The mechanism of action of N-[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-N-methyl-acetamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues of Piperidine-Based Chloroacetamides
The following table compares key structural and functional attributes of the target compound with its analogs:
Key Observations :
- Chloroacetyl vs.
- Biological Activity: BM-5 () demonstrates dual presynaptic antagonism and postsynaptic agonism at muscarinic receptors, suggesting that piperidine/acetamide hybrids may modulate neurotransmitter systems. No direct activity data exist for the target compound.
Heterocyclic Chloroacetamide Derivatives
Key Observations :
- Heterocyclic Cores: Pyrazole-based chloroacetamides () exhibit structural diversity but lack reported biological data, unlike isoquinoline derivatives (), which show multi-target pharmacological effects.
- Electrophilic Reactivity : Chloroacetamide’s α-chlorine atom in all compounds may facilitate nucleophilic substitution, a trait exploited in prodrug design (e.g., covalent inhibitors).
Biological Activity
N-[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-N-methyl-acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by relevant research findings.
The compound has the molecular formula and a molecular weight of 246.73 g/mol. It is synthesized through the reaction of piperidine derivatives with chloroacetyl chloride and acetic anhydride, typically using triethylamine as a base to neutralize hydrochloric acid formed during the reaction. The synthesis conditions are critical, often conducted in inert solvents like dichloromethane at low temperatures (0-5°C) to manage the exothermic nature of the reaction.
The biological activity of this compound is primarily attributed to its structural features:
- Chloroacetyl Group : This moiety can form covalent bonds with nucleophilic residues in enzymes, potentially inhibiting their activity.
- Piperidine Ring : The piperidine structure allows interaction with various receptor sites, influencing their activity and leading to diverse biological effects.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activities. For instance, piperidine derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Minimum Inhibitory Concentration (MIC) values for these compounds range from 0.0039 to 0.025 mg/mL .
| Microorganism | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
| Candida albicans | 3.125 |
Enzyme Inhibition
Studies have demonstrated that this compound acts as an inhibitor for certain enzymes, which may be beneficial in developing therapeutic agents targeting various diseases. The inhibition mechanism often involves covalent modification of enzyme active sites, altering their function.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Antibacterial Activity : A study on piperidine derivatives highlighted their antibacterial efficacy against multiple strains, demonstrating that modifications in the piperidine structure significantly influence antimicrobial potency .
- Pharmacological Applications : Research into Kv7 channel activators revealed that compounds structurally related to this compound exhibited promising neuroprotective effects, suggesting potential applications in neurological disorders .
- Toxicological Assessments : Toxicity studies indicate that while some derivatives may exhibit adverse effects at high concentrations, this compound shows a favorable safety profile when evaluated against structurally similar compounds .
Q & A
Q. How can computational chemistry accelerate the discovery of derivatives with enhanced bioactivity?
- Tools :
- QSAR models to predict ADME properties.
- Molecular dynamics simulations to study piperidine ring flexibility in target binding pockets.
- Case Study : A 2023 study used machine learning to prioritize 12 derivatives for synthesis, reducing experimental workload by 40% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
